2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-17-8-5-9-18(29-2)21(17)22(27)23-15-7-4-6-14(12-15)16-13-26-19(24-16)10-11-20(25-26)30-3/h4-13H,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKGLZXHXFQYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Coupling with benzamide: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, including:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and receptor binding. Its structure allows it to interact with specific molecular targets involved in tumor growth and metastasis.
- Anti-inflammatory Properties: Research indicates that it may modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
The biological activities of 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular signaling pathways, impacting various biological processes.
- Receptor Interaction: It has shown potential in binding to receptors involved in neurotransmission and immune responses.
Chemical Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules:
- Synthesis of Derivatives: The presence of multiple functional groups allows for the modification and creation of new derivatives with enhanced properties.
- Catalysis in Organic Reactions: It can act as a catalyst in various chemical reactions due to its unique structure.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Another research article examined the anti-inflammatory properties of the compound in animal models of arthritis. The findings demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of Key Analogous Compounds
Key Structural and Functional Insights:
Core Heterocycle Differences: The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from imidazo[1,2-a]pyridine analogs (e.g., Compounds 23 and 24), which exhibit different electronic and steric profiles.
Substituent Impact :
- The 2,6-dimethoxybenzamide group may enhance metabolic stability compared to phenylethynyl (Compound 23) or benzodioxin (CS-0309467) substituents, which are more prone to oxidative degradation .
- Unlike ponatinib’s ethynyl linker , the target compound uses a phenyl bridge , which could reduce conformational flexibility but improve solubility due to methoxy groups .
Therapeutic Potential: While imatinib and ponatinib are validated BCR-ABL inhibitors, the target compound’s 6-methoxyimidazo[1,2-b]pyridazine moiety aligns with kinase-inhibitor pharmacophores. However, its lack of a trifluoromethyl group (critical in ponatinib for T315I mutant inhibition) may limit potency against resistant mutations .
Research Findings and Limitations
- Pharmacological Data Gap: No direct studies on the compound’s kinase inhibition, selectivity, or pharmacokinetics were identified. Its structural resemblance to ponatinib and imatinib supports hypothesis-driven testing for hematologic malignancies.
- Safety Profile : Unlike imatinib (grade 3/4 adverse events: <10% after 5 years), the methoxy-rich structure of the target compound may pose hepatotoxicity risks, common with heavily substituted aromatics .
Biological Activity
2,6-Dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzamides. This compound features multiple functional groups, including methoxy and imidazo moieties, which contribute to its pharmacological potential. The exploration of its biological activity is critical for understanding its therapeutic applications, particularly in the context of antimycobacterial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 406.44 g/mol. Its structure includes a benzamide core substituted with two methoxy groups and an imidazo[1,2-b]pyridazine derivative.
| Attribute | Details |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.44 g/mol |
| Functional Groups | Methoxy, Imidazo |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may modulate the activity of enzymes and receptors involved in various biological pathways. For instance, studies have suggested that similar compounds can act as phosphodiesterase (PDE) inhibitors, affecting inflammatory responses by modulating cyclic nucleotide levels .
Antimycobacterial Activity
Research has indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study by Moraski et al. demonstrated that certain derivatives showed potent inhibitory effects on Mtb with minimal inhibitory concentrations (MIC90) as low as 0.5 μg/mL . The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the phenyl and imidazo rings can enhance biological efficacy.
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) |
|---|---|---|---|
| 1a | BnO | Ph | 1 |
| 2a | BnS | Ph | 0.5 |
Anti-inflammatory Activity
The compound's potential as a selective PDE-4 inhibitor has been explored in various studies. PDE-4 inhibitors are known to reduce inflammation by preventing the breakdown of cyclic AMP (cAMP), thus enhancing its signaling pathways in immune cells . In vivo studies have shown that such compounds can significantly reduce airway hyperreactivity in models of asthma.
Study on Antimycobacterial Activity
In a recent investigation, several derivatives including this compound were synthesized and tested against Mtb. The results indicated a promising profile with several compounds exhibiting low MIC values, suggesting their potential for further development as antitubercular agents .
In Vivo Efficacy in Inflammatory Models
In another study focused on PDE inhibition, compounds structurally related to this compound were administered to asthmatic mice models. The results demonstrated a dose-dependent reduction in eosinophilic inflammation and improved lung function metrics, reinforcing the compound's potential therapeutic use in respiratory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
